molecular formula C11H21NO4 B2511008 tert-Butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate CAS No. 1801455-05-9

tert-Butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate

Cat. No.: B2511008
CAS No.: 1801455-05-9
M. Wt: 231.292
InChI Key: YWESQLSUICNPSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate is a useful research compound. Its molecular formula is C11H21NO4 and its molecular weight is 231.292. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Modification

A key application of tert-Butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate is in the field of organic synthesis and modification. For instance, Aurell et al. (2014) detailed a synthesis process starting from methyl (2R)-glycidate, involving lipase-catalyzed regioselective lactamization, leading to the creation of N-Boc protected compounds which are significant in organic synthesis (Aurell et al., 2014).

Structural Studies

This compound also plays a role in structural studies and molecular characterization. Didierjean et al. (2004) conducted X-ray studies to reveal the molecular structure of related compounds, showing the importance of such studies in understanding the molecular configuration of tert-butyl oxazepane derivatives (Didierjean et al., 2004).

Synthetic Utility

The synthetic utility of this compound and its derivatives is another significant area. For example, Gomi et al. (2012) established a practical synthesis method for an enantiomer of a 1,4-diazepane derivative, demonstrating the versatility of such compounds in synthesizing complex structures (Gomi et al., 2012).

Chemical Reactions and Catalysis

The compound is also involved in various chemical reactions and catalysis processes. Shen et al. (2012) described how related compounds act as catalysts for the aerobic oxidation of alcohols, illustrating the broader chemical reactivity and catalytic potential of tert-butyl oxazepane derivatives (Shen et al., 2012).

Properties

IUPAC Name

tert-butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)16-9(13)12-5-6-15-8-11(4,14)7-12/h14H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWESQLSUICNPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCOC1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.